molecular formula C19H16N2O2S B2732865 (E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide CAS No. 1706507-93-8

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2732865
CAS No.: 1706507-93-8
M. Wt: 336.41
InChI Key: QCEUWCFUZMZDFE-MDZDMXLPSA-N
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Description

(E)-N-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide (hereafter referred to as the "target compound") is an acrylamide derivative featuring a pyridin-2-yloxy-substituted benzyl group and a thiophen-2-yl moiety. The target compound’s pyridin-2-yloxy group may enhance receptor binding compared to simpler aryl substituents, as seen in related molecules .

Properties

IUPAC Name

(E)-N-[(3-pyridin-2-yloxyphenyl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(10-9-17-7-4-12-24-17)21-14-15-5-3-6-16(13-15)23-19-8-1-2-11-20-19/h1-13H,14H2,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEUWCFUZMZDFE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S with a molecular weight of approximately 336.4 g/mol. Its structure features a pyridine ring, a benzyl group, and a thiophene ring, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H16N2O2SC_{19}H_{16}N_{2}O_{2}S
Molecular Weight336.4 g/mol
CAS Number1706507-93-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby altering substrate binding or enzyme conformation.

Potential Targets:

  • Enzymes : It may act as an inhibitor for various enzymes, similar to other acrylamide derivatives.
  • Receptors : The compound could modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer applications. For instance, derivatives of pyridine-acrylamide compounds have been studied for their effects on nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy.

Case Study: NAMPT Inhibition

A study highlighted the discovery of trans-3-(pyridin-3-yl)acrylamide derivatives as potent NAMPT inhibitors. These compounds showed antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range, suggesting that this compound may share similar pharmacological profiles .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through SAR studies. Variations in the thiophene or pyridine substituents can significantly affect the compound's potency and selectivity towards biological targets.

Comparative Analysis

CompoundIC50 (nM)Biological Activity
This compoundTBDPotential NAMPT inhibitor
Trans-3-(pyridin-3-yl)acrylamide5.08Potent NAMPT inhibitor
N-(3-(pyridin-2-yloxy)benzyl)-2-(furan-2-yl)acetamideTBDSimilar structure with different activity

Research Findings

  • Antiproliferative Effects : Studies have shown that acrylamide derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of NAMPT activity .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound’s structure differs from its analogs in three critical regions (Table 1):

Acrylamide Backbone : Common to all analogs, enabling interactions with nAChRs and calcium channels.

Heterocyclic Substituent : Thiophen-2-yl (target compound, DM497) vs. furan-2-yl (DM490). Thiophene’s sulfur atom enhances lipophilicity and π-π stacking compared to furan’s oxygen .

Aryl Group: Pyridin-2-yloxy benzyl (target compound) vs. p-tolyl (DM497, DM490).

Table 1: Structural Comparison
Compound Heterocyclic Group Aryl Substituent Additional Modifications
Target Compound Thiophen-2-yl 3-(Pyridin-2-yloxy)benzyl None
DM497 Thiophen-2-yl p-Tolyl None
DM490 Furan-2-yl p-Tolyl N-Methylation
PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] Furan-2-yl p-Tolyl None

Pharmacological Activity

Receptor Modulation
  • α7 nAChR Modulation :

    • DM497 acts as a positive allosteric modulator (α7-PAM) , enhancing acetylcholine (ACh)-evoked currents (EC50 = 3.5 µM; Emax = 350% potentiation). In contrast, DM490 is a negative allosteric modulator (α7-NAM) with an IC50 of 8.2 µM .
    • The target compound’s pyridin-2-yloxy group may confer stronger α7 binding than DM497’s p-tolyl, though this requires experimental validation.
  • α9α10 nAChR and CaV2.2 Inhibition: DM497 weakly inhibits α9α10 nAChRs (IC50 = 300 µM), while DM490 shows higher potency (IC50 = 30 µM) . Neither compound significantly inhibits CaV2.2 channels, ruling out this mechanism for their antinociceptive effects .
In Vivo Efficacy
  • Antinociceptive Activity: DM497 (10 mg/kg) reverses oxaliplatin-induced neuropathic pain in mice, while DM490 (30 mg/kg) antagonizes this effect .
Table 2: Pharmacological Profiles
Compound α7 Activity (EC50/IC50) α9α10 IC50 CaV2.2 Inhibition Antinociceptive Dose Motor Coordination Safety
DM497 EC50 = 3.5 µM (PAM) 300 µM No 10 mg/kg Safe at 30 mg/kg
DM490 IC50 = 8.2 µM (NAM) 30 µM No 30 mg/kg (antagonist) Safe at 30 mg/kg
Target Compound* Not reported Not tested Not tested Not tested Not tested

*Predicted based on structural analogs.

Structure-Activity Relationship (SAR) Insights

Heterocyclic Group :

  • Thiophene (DM497, target compound) enhances α7-PAM activity compared to furan (DM490, PAM-2), likely due to increased lipophilicity and electronic interactions .
  • Furan derivatives (e.g., DM490) show higher α9α10 inhibition, suggesting heterocycle size/electronics influence off-target effects .

Aryl Substituent :

  • The p-tolyl group in DM497/DM490 balances solubility and receptor binding. The target compound’s pyridin-2-yloxy benzyl may improve blood-brain barrier penetration or α7 specificity, though methylation (as in DM490) reduces CNS exposure .

N-Substitution :

  • N-Methylation in DM490 converts α7-PAM to α7-NAM, highlighting the critical role of the acrylamide’s nitrogen environment .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Prepare intermediates like pyridinyloxybenzylamine and thiophene-acrylic acid derivatives via nucleophilic substitution or condensation reactions.
  • Step 2 : Couple intermediates using carbodiimide reagents (e.g., EDCI) in aprotic solvents (DMF or THF) under inert atmospheres.
  • Optimization : Control temperature (0–25°C) to minimize side reactions. Use chromatographic purification (silica gel or HPLC) for high purity .
  • Yield Improvement : Employ continuous flow reactors for scalable synthesis and real-time monitoring .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., E-configuration via coupling constants J=15.616.0J = 15.6–16.0 Hz for acrylamide protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values) .
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or viral proteases. IC50_{50} values indicate potency .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Questions

Q. How can X-ray crystallography using SHELX software elucidate the compound's stereochemistry and intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. SHELXT solves phase problems via direct methods .
  • Refinement : SHELXL refines positional and thermal parameters. Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking between aromatic rings .
  • Validation : Check R-factors (<5%) and electron density maps for disorder modeling .

Q. What strategies address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Structural Reanalysis : Verify compound identity via 1^1H NMR and HPLC against reference standards. Contamination or isomerization (E/Z) may skew results .
  • Assay Standardization : Use uniform protocols (e.g., fixed inoculum size in antimicrobial tests). Compare EC50_{50} values under identical conditions .
  • Meta-Analysis : Cross-reference data with structurally similar acrylamides (e.g., thiophene vs. furan analogs) to identify substituent-specific trends .

Q. How to conduct structure-activity relationship (SAR) studies to identify critical functional groups influencing target interactions?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., pyridine → pyrazole, thiophene → furan) and assess activity changes .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with bioactivity. Validate with molecular docking (e.g., AutoDock Vina) .
  • Key Findings : Pyridinyloxy groups enhance π-π stacking with enzyme active sites, while thiophene improves membrane permeability .

Q. What in silico methods predict binding modes and pharmacokinetics of this compound?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., viral proteases). Focus on hydrogen bonds with catalytic residues .
  • ADMET Prediction : SwissADME calculates logP (lipophilicity) and CYP450 inhibition. Molinspiration predicts bioavailability (Rule of Five compliance) .
  • MD Simulations : NAMD or AMBER simulate binding stability (RMSD <2 Å over 100 ns trajectories) .

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